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molecular formula C11H17N3O2 B8725662 N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide

N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide

Cat. No. B8725662
M. Wt: 223.27 g/mol
InChI Key: ZGUPIFVZBAAPNI-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

A solution of 1,1-dimethylethyl [5-[(N,N-dimethylglycyl)amino]-2-(methyloxy)phenyl]carbamate (0.44 g, 1.36 mmol) and trifluoroacetic acid (1.55 g, 13.6 mmol, Aldrich) in dichloromethane (50 mL) was stirred overnight at room temperature. The crude reaction was diluted with dichloromethane (100 mL), washed with saturated NaHCO3 (100 mL), evaporated under reduced pressure, and dried under high vacuum to provide N1-[3-amino-4-(methyloxy)phenyl]-N2,N2-dimethylglycinamide (0.29 g, 95%). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.22 (s, 6H) 2.99 (s, 2 H) 3.80 (s, 3 H) 5.29 (s, 2 H) 6.68-6.74 (m, 1 H) 7.03 (d, J=8.61 Hz, 1H) 7.22 (d, J=2.38 Hz, 1 H) 9.49 (s, 1 H). ESIMS (M+H)+=224.
Name
1,1-dimethylethyl [5-[(N,N-dimethylglycyl)amino]-2-(methyloxy)phenyl]carbamate
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:23])[CH2:3][C:4]([NH:6][C:7]1[CH:8]=[CH:9][C:10]([O:21][CH3:22])=[C:11]([NH:13]C(=O)OC(C)(C)C)[CH:12]=1)=[O:5].FC(F)(F)C(O)=O>ClCCl>[NH2:13][C:11]1[CH:12]=[C:7]([NH:6][C:4](=[O:5])[CH2:3][N:2]([CH3:23])[CH3:1])[CH:8]=[CH:9][C:10]=1[O:21][CH3:22]

Inputs

Step One
Name
1,1-dimethylethyl [5-[(N,N-dimethylglycyl)amino]-2-(methyloxy)phenyl]carbamate
Quantity
0.44 g
Type
reactant
Smiles
CN(CC(=O)NC=1C=CC(=C(C1)NC(OC(C)(C)C)=O)OC)C
Name
Quantity
1.55 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction
WASH
Type
WASH
Details
washed with saturated NaHCO3 (100 mL)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1OC)NC(CN(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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